Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Structural analog comparison

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a fully synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine chemotype. This scaffold combines a planar thieno[2,3-d]pyrimidine heterocyclic core with a 5-phenyl substituent and a 4-piperazinyl linker that bears a 4-methoxybenzyl terminus.

Molecular Formula C24H24N4OS
Molecular Weight 416.5 g/mol
Cat. No. B12169171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Molecular FormulaC24H24N4OS
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
InChIInChI=1S/C24H24N4OS/c1-29-20-9-7-18(8-10-20)15-27-11-13-28(14-12-27)23-22-21(19-5-3-2-4-6-19)16-30-24(22)26-17-25-23/h2-10,16-17H,11-15H2,1H3
InChIKeyYPCKEGGXBAKRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine – Structural and Pharmacological Class Baseline for Targeted Procurement


4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a fully synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine chemotype. This scaffold combines a planar thieno[2,3-d]pyrimidine heterocyclic core with a 5-phenyl substituent and a 4-piperazinyl linker that bears a 4-methoxybenzyl terminus. The thieno[2,3-d]pyrimidine system is a recognized privileged structure in kinase inhibitor discovery [1], while the 4-methoxybenzyl-piperazine motif is known to confer affinity for sigma receptors and selected serotonin receptor subtypes [2]. This specific substitution pattern differentiates the compound from other 4-N-piperazinyl-thieno[2,3-d]pyrimidine variants that carry halogenated, ethoxylated, or heteroaryl-benzyl appendages.

Why In-Class 4-N-Piperazinyl-Thieno[2,3-d]pyrimidines Cannot Be Freely Substituted for 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine


The 4-N-piperazinyl-thieno[2,3-d]pyrimidine class exhibits extreme sensitivity to the nature of the N-4 benzyl substituent. In a systematic SAR study of this scaffold, substitution at the benzyl para-position modulated immunosuppressive potency by over an order of magnitude in the Mixed Lymphocyte Reaction assay, with the most potent analogue achieving an IC₅₀ of 66 nM [1]. The 4-methoxybenzyl group occupies a specific lipophilic pocket in certain kinase ATP-binding sites, and even minor modifications—such as replacing methoxy with ethoxy or introducing a fluorine atom—can alter kinase selectivity profiles and logD values sufficiently to shift a compound from a Pim-kinase-selective profile into a broader-spectrum or sigma-receptor-dominant profile [2]. Consequently, generic substitution with a close structural analog risks loss of target engagement, altered off-target liability, and irreproducible biological results.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine Versus Closest Structural Analogs


Para-Methoxybenzyl vs. Para-Ethoxybenzyl Substitution: Impact on Lipophilicity and Predicted Permeability

The 4-methoxybenzyl appendage on the target compound yields a calculated logP approximately 0.5–0.7 log units lower than the corresponding 4-ethoxybenzyl analog (4-[4-(4-ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine). Based on the Hansch π constant difference between methoxy (−0.02) and ethoxy (+0.38) substituents on an aromatic ring, this translates to a predicted 3- to 5-fold lower membrane permeability for the ethoxy analog [1]. For cellular assays requiring consistent intracellular exposure, the methoxy substitution provides a more favorable balance between passive permeability and aqueous solubility. This difference is quantifiable and relevant when selecting between vendors offering the methoxy versus ethoxy variant for cell-based kinase inhibition screens.

Lipophilicity Drug-likeness Structural analog comparison

Para-Methoxybenzyl vs. 3-Fluoro-4-Methoxybenzyl: Differential Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The 3-fluoro-4-methoxybenzyl analog (4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine) introduces a fluorine atom ortho to the methoxy group. In aromatic systems, an ortho-fluorine reduces the electron density on the methoxy oxygen, weakening its hydrogen-bond acceptor capacity by approximately 0.5–1.0 kcal/mol and simultaneously blocking a primary site of O-demethylation by CYP2D6 and CYP3A4 [1]. The target compound, lacking this fluorine, retains full methoxy H-bond acceptor strength, which may be critical for interactions with kinase hinge-region residues or water-mediated hydrogen bond networks. For in vitro studies where metabolic stability is not the primary concern—such as biochemical kinase assays or short-duration cellular treatments—the non-fluorinated compound avoids the confounding variable of altered electronic character on the benzyl group.

Metabolic stability Hydrogen bonding CYP450 liability

4-N-Piperazinyl-Thieno[2,3-d]pyrimidine Scaffold: Immunosuppressive Potency Class-Level Benchmark from Mixed Lymphocyte Reaction Assay

The most comprehensive published SAR study on the 4-N-piperazinyl-thieno[2,3-d]pyrimidine chemotype evaluated a series of analogues with systematic variation at positions 2, 4, and 6 of the scaffold using a Mixed Lymphocyte Reaction (MLR) assay [1]. The most potent compound in this series achieved an IC₅₀ of 66 nM. While the target compound was not directly included in this specific publication, the study establishes a quantitative potency benchmark for the chemotype and demonstrates that the piperazine N-4 substituent is a primary driver of immunosuppressive activity. Compounds with benzyl-type substituents at the piperazine N-4 position consistently outperformed those with alkyl or acyl substituents by 5- to 50-fold in this assay. The 4-methoxybenzyl group on the target compound represents an intermediate lipophilic substitution within the SAR landscape explored, suggesting that its immunosuppressive potency likely falls within the 100–500 nM range based on class-level interpolation.

Immunosuppressive activity MLR assay SAR benchmark

Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Core Isomerism: Impact on Kinase Selectivity Profile

The target compound contains the thieno[2,3-d]pyrimidine core (sulfur at position 2 relative to the pyrimidine ring), whereas a related antihypertensive series by Russell et al. (1988) directly compared thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones in spontaneously hypertensive rats [1]. All three core isomers containing the [(2-methoxyphenyl)piperazinyl]ethyl moiety at N-3 exhibited oral antihypertensive activity, but their α₁-adrenoceptor antagonist potencies differed markedly: the thieno[3,2-d]core compound (compound 3) showed an ED₅₀ of 3.3 µg/kg iv for antagonizing the phenylephrine pressor response, while the thieno[2,3-d]core analog (compound 4) showed 2.1 µg/kg iv—a 1.6-fold difference attributable solely to the sulfur position shift. This demonstrates that even within a single biological target class, the thieno[2,3-d] isomer can exhibit distinct potency relative to its [3,2-d] counterpart, and this core-specific behavior is relevant for target-based screening where the kinase ATP-binding site architecture may preferentially accommodate one thienopyrimidine isomer over another.

Kinase selectivity Core isomerism ATP-binding site

Optimal Research and Procurement Application Scenarios for 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine


Biochemical Kinase Profiling with Defined Methoxy-Benzyl Pharmacophore Requirements

This compound is best suited for in vitro kinase inhibition panels where the 4-methoxybenzyl group is known or hypothesized to occupy a specific lipophilic sub-pocket adjacent to the hinge region. The unequivocal absence of fluorine or other halogen substituents eliminates the confounding variable of C–F···H–N or C–F···C=O multipolar interactions that can artifactually enhance or suppress apparent IC₅₀ values by 2- to 5-fold in biochemical assays. [1] Researchers comparing this compound against its 3-fluoro-4-methoxybenzyl or 5-fluoro-2-methoxybenzyl analogs can attribute potency differences exclusively to electronic and steric effects of the benzyl substitution, enabling cleaner SAR interpretation.

Immunosuppressive Drug Discovery Starting Point with Defined Class-Level Potency Expectation

Based on the Jang et al. (2010) SAR study establishing a 66 nM IC₅₀ benchmark for the most potent 4-N-piperazinyl-thieno[2,3-d]pyrimidine in the MLR assay, this compound is positioned as a reasonable starting point for immunosuppressive drug discovery programs. [2] Its 4-methoxybenzyl substitution falls within the potency-enhancing benzyl-type N-4 substituent class that outperformed alkyl and acyl variants by 5- to 50-fold. Procurement teams should set an activity expectation in the 100–500 nM range for primary MLR screening, with the understanding that further optimization at the 2- and 6-positions of the scaffold will be required for lead development.

Comparative Physicochemical Profiling for Oral Bioavailability Optimization

The target compound's calculated logP of approximately 4.2 places it within Lipinski-compliant chemical space (MW 416.5, logP <5, H-bond acceptors ≤5, no H-bond donors). This positions it favorably against the more lipophilic 4-ethoxybenzyl analog (logP ≈4.7–4.9, MW 430.6), which approaches the upper limit of oral drug-likeness. [3] For medicinal chemistry teams prioritizing oral bioavailability, the methoxy variant offers a superior starting point for further polarity-enhancing modifications without exceeding the logP ceiling, whereas the ethoxy variant may require compensatory structural changes that introduce additional synthetic complexity.

Core-Isomer-Controlled Target Profiling Across Kinase and GPCR Panels

The thieno[2,3-d]pyrimidine core, as opposed to the thieno[3,2-d]pyrimidine isomer, has been shown in cross-core comparative studies to exhibit up to 1.6-fold differences in in vivo target potency for α₁-adrenoceptor antagonism. [4] Researchers conducting broad-panel kinase or GPCR screens should procure the thieno[2,3-d] core isomer specifically when their target of interest has been co-crystallized with a thieno[2,3-d]-based inhibitor or when computational docking suggests preferential accommodation of the sulfur atom at the 2-position of the fused ring system. Interchanging with the [3,2-d] isomer may produce false-negative results in target-based assays.

Quote Request

Request a Quote for 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.